molecular formula C14H20N4O3 B8469730 1-(6'-Oxoheptyl)-3,7-dimethylxanthine CAS No. 10226-59-2

1-(6'-Oxoheptyl)-3,7-dimethylxanthine

Cat. No.: B8469730
CAS No.: 10226-59-2
M. Wt: 292.33 g/mol
InChI Key: AFYDQCTVFDKATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6'-Oxoheptyl)-3,7-dimethylxanthine is a methylxanthine derivative characterized by a 6'-oxoheptyl chain at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Its molecular formula is C₁₄H₂₀N₄O₃ (molecular weight: 292.33 g/mol) . The oxoheptyl substituent introduces a ketone functional group, distinguishing it from simpler methylxanthines like theobromine (3,7-dimethylxanthine) and metabolites of pentoxifylline. This structural modification may influence its pharmacological profile, solubility, and metabolic stability.

Properties

CAS No.

10226-59-2

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

3,7-dimethyl-1-(6-oxoheptyl)purine-2,6-dione

InChI

InChI=1S/C14H20N4O3/c1-10(19)7-5-4-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3

InChI Key

AFYDQCTVFDKATD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

One of the primary applications of 1-(6'-Oxoheptyl)-3,7-dimethylxanthine is its vasodilatory effect. Research indicates that this compound exhibits significant vasodilation with low toxicity, which is beneficial for treating conditions like hypertension and other cardiovascular diseases. The vasodilatory activity has been confirmed through experiments conducted on isolated rabbit ear models, demonstrating effective blood flow enhancement at low concentrations .

Neurological Effects

Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that certain derivatives of methylxanthines exhibit significant inhibitory activity against acetylcholinesterase, suggesting that this compound may also possess similar properties . The structure-activity relationship studies indicate that modifications to the xanthine core can enhance bioactivity.

Case Study 1: Vasodilatory Activity

In a controlled study examining the vasodilatory effects of this compound, researchers administered varying concentrations to isolated rabbit ear preparations. The results demonstrated a dose-dependent increase in blood flow, confirming the compound's efficacy as a vasodilator. Notably, at concentrations as low as 0.1 mg/mL, significant vasodilation was observed without adverse effects on tissue viability .

Case Study 2: Acetylcholinesterase Inhibition

A recent investigation into the acetylcholinesterase inhibitory properties of novel methylxanthine derivatives included this compound among other compounds. The study utilized Ellman's method to evaluate enzyme inhibition and found that several derivatives exhibited potent activity with IC50 values ranging from 0.089 to 0.746 μM. This suggests that modifications to the xanthine structure can lead to enhanced neuroprotective effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
1-(6'-Oxoheptyl)-3,7-dimethylxanthine C₁₄H₂₀N₄O₃ N1: 6'-oxoheptyl; N3, N7: methyl Ketone 292.33
Theobromine (3,7-dimethylxanthine) C₇H₈N₄O₂ N3, N7: methyl None 180.16
Pentoxifylline Metabolite M1 C₁₃H₂₀N₄O₃ N1: 5'-hydroxyhexyl; N3, N7: methyl Hydroxyl 280.32
Pentoxifylline Metabolite M5 C₁₁H₁₄N₄O₄ N1: 3'-carboxypropyl; N3, N7: methyl Carboxylic acid 266.26
1-(5-Oxohexyl)-Theobromine C₁₂H₁₆N₄O₃ N1: 5'-oxohexyl; N3, N7: methyl Ketone 264.29

Key Observations :

  • Compared to metabolites M1 (hydroxyl) and M5 (carboxy), the ketone group in this compound may confer distinct electronic properties, affecting electrophilicity and hydrogen-bonding capacity .

Pharmacological and Metabolic Profiles

A. Receptor Interactions
  • Adenosine Receptor Affinity: Methylxanthines like theobromine and caffeine antagonize adenosine receptors (A₁, A₂ₐ). The oxoheptyl chain may sterically hinder receptor binding or modulate selectivity due to its bulk and polarity .
  • Phosphodiesterase (PDE) Inhibition : Theobromine and pentoxifylline inhibit PDE, increasing intracellular cAMP. The ketone group in this compound could enhance PDE binding via dipole interactions, though this remains speculative without direct assay data .
B. Metabolism
  • Oxidative Pathways : Pentoxifylline metabolites (M1, M5) are generated via hepatic oxidation. The oxoheptyl group in the target compound may undergo reduction to a hydroxyl group or further oxidation to a carboxylic acid, analogous to M1 → M5 conversion .
  • Demethylation Resistance : Methyl groups at N3 and N7 are stable in humans, as seen in theobromine, suggesting similar resistance to demethylation in the target compound .

Antioxidant and Anti-Inflammatory Potential

  • Structural Analogues : Piperazine derivatives of 3,7-dimethylxanthine exhibit antioxidant activity, attributed to electron-donating substituents. The oxoheptyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl- or amine-containing analogues .
  • Cytokine Modulation : Pentoxifylline and its metabolite M1 (lisofylline) suppress pro-inflammatory cytokines. The target compound’s ketone group could mimic lisofylline’s effects, though its longer chain may affect bioavailability .

Preparation Methods

Alkylation of Xanthine Derivatives with Haloalkyl Ketones

The primary synthetic route involves alkylating 3,7-dimethylxanthine (theobromine) or its derivatives with a brominated ketone precursor. The process, as described in US Patent 3422107A, proceeds through three key stages:

Formation of the Haloalkyl Ketone Intermediate

The synthesis begins with the preparation of 1-bromohexanone-5 , a critical intermediate. This is achieved by condensing 1,3-dibromopropane with ethyl acetoacetate in the presence of anhydrous potassium carbonate (K2CO3K_2CO_3) in 96% ethanol under reflux (60–110°C). The reaction yields 2-methyl-3-carbethoxy-5,6-dihydropyrane , which is subsequently treated with concentrated hydrobromic acid (HBr) to produce 1-bromohexanone-5 via ring-opening:

2-methyl-3-carbethoxy-5,6-dihydropyrane+HBr1-bromohexanone-5+CO2\text{2-methyl-3-carbethoxy-5,6-dihydropyrane} + \text{HBr} \rightarrow \text{1-bromohexanone-5} + \text{CO}_2 \uparrow

This step achieves an 81% yield after fractional distillation under reduced pressure.

Alkylation of 3,7-Dimethylxanthine

The sodium salt of theobromine or theophylline is prepared by reacting the xanthine with sodium hydroxide (NaOHNaOH). This nucleophilic species then undergoes alkylation with 1-bromohexanone-5 in a mixed ethanol-water solvent under reflux. The reaction proceeds via an SN2S_N2 mechanism, where the nitrogen at position 1 of the xanthine attacks the electrophilic carbon of the bromoalkyl ketone:

Na+(theophylline)+1-bromohexanone-51-(6’-oxoheptyl)-3,7-dimethylxanthine+NaBr\text{Na}^+\text{(theophylline)}^- + \text{1-bromohexanone-5} \rightarrow \text{this compound} + \text{NaBr}

The crude product is extracted with chloroform, and recrystallization from isopropanol yields the pure compound at approximately 60%.

Alternative Approaches and Modifications

While the haloalkyl ketone route dominates, variations in solvent systems and catalysts have been explored:

  • Solvent Optimization : Replacing ethanol with isopropanol or tert-butanol improves solubility of intermediates, though excessive steric hindrance may reduce reaction rates.

  • Catalyst Screening : Substituting K2CO3K_2CO_3 with cesium carbonate (Cs2CO3Cs_2CO_3) enhances alkylation efficiency due to stronger base strength, but costs may escalate.

Reaction Conditions and Optimization

Temperature and Time

  • Haloalkyl Ketone Synthesis : Reflux conditions (80–100°C) for 3–5 hours ensure complete ring-opening of the dihydropyrane intermediate.

  • Alkylation Step : Prolonged reflux (6–8 hours) in ethanol-water maximizes product formation, though extended periods risk decomposition.

Purification and Yield Enhancement

  • Recrystallization : Isopropanol is preferred for recrystallization due to its moderate polarity, which selectively dissolves impurities while retaining the product.

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) resolves side products like 7-(5-oxohexyl)-1,3-dimethylxanthine , a positional isomer.

Mechanistic Insights

Nucleophilic Alkylation

The sodium salt of theophylline acts as a strong nucleophile, displacing bromide from 1-bromohexanone-5. The reaction’s success hinges on:

  • Base Strength : Strong bases (e.g., NaOHNaOH) deprotonate the xanthine, enhancing nucleophilicity.

  • Steric Effects : Bulky substituents on the xanthine or haloalkyl ketone may hinder approach, reducing yields.

Competing Pathways

  • Elimination Reactions : Under highly basic conditions, dehydrohalogenation of 1-bromohexanone-5 may occur, forming hexenone byproducts.

  • O-Alkylation : Though rare, oxygen-centered alkylation at the xanthine’s carbonyl group is possible but minimized by polar aprotic solvents.

Industrial and Laboratory-Scale Preparations

Scalability Considerations

  • Batch Reactors : Industrial synthesis employs jacketed reactors with temperature control to manage exothermic steps during HBr addition.

  • Cost Efficiency : Recycling solvents like ethanol and isopropanol reduces waste and production costs.

Challenges and Limitations

Yield Constraints

The 60% yield reflects losses during recrystallization and competing isomer formation. Strategies to address this include:

  • Directed Ortho-Metalation : Introducing directing groups on the xanthine core to favor alkylation at position 1.

  • Microwave-Assisted Synthesis : Reducing reaction times and improving homogeneity.

Purity Issues

  • Isomer Separation : Positional isomers (e.g., 7-alkylated derivatives) require meticulous chromatography, increasing time and cost.

  • Residual Solvents : GC-MS analysis ensures isopropanol levels comply with ICH guidelines (<5000 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.